molecular formula C6H3BrClFO2S B1291340 3-Bromo-4-fluorobenzene-1-sulfonyl chloride CAS No. 631912-19-1

3-Bromo-4-fluorobenzene-1-sulfonyl chloride

Cat. No. B1291340
M. Wt: 273.51 g/mol
InChI Key: BEEHKBVVTWJSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07138530B2

Procedure details

Concentrated HCl (1.93 mL, 23.16 mmol) was added to a solution of 3-bromo-4-fluoro-phenylamine ((Example 265: part a) 2.2 g, 11.58 mmol) in 18 mL of 2:1 DCM/MeOH. A precipitate appeared and another 9 mL of 2:1 DCM/MeOH was added. The solution was cooled to −5° C. and tert-butylnitrate (2.71 mL, 23.16 mmol) was added dropwise over 8 min. After stirring for 15 min, sulfur dioxide (˜5 mL) was condensed into the reaction, followed by addition of copper(II) chloride (592 mg, 3.47 mmol) (gas evolution). The solvent was removed in vacuo and the residue was purified by SiO2 flash column chromatography to yield the title compound (1.9 g, 59%). 1H-NMR (CDCl3): δ 8.31 (dd, 1H, J=2.3, 5.8 Hz), 8.04 (ddd, 1H, J=2.6, 4.1, 8.8 Hz), 7.39 (dd, 1H, J=7.7, 8.8 Hz).
Name
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
DCM MeOH
Quantity
18 mL
Type
solvent
Reaction Step Four
Quantity
592 mg
Type
catalyst
Reaction Step Five
Name
DCM MeOH
Quantity
9 mL
Type
solvent
Reaction Step Six
Yield
59%

Identifiers

REACTION_CXSMILES
[ClH:1].[Br:2][C:3]1[CH:4]=[C:5](N)[CH:6]=[CH:7][C:8]=1[F:9].C(O[N+]([O-])=O)(C)(C)C.[S:19](=[O:21])=[O:20]>C(Cl)Cl.CO.[Cu](Cl)Cl>[Br:2][C:3]1[CH:4]=[C:5]([S:19]([Cl:1])(=[O:21])=[O:20])[CH:6]=[CH:7][C:8]=1[F:9] |f:4.5|

Inputs

Step One
Name
Quantity
1.93 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1F)N
Step Two
Name
Quantity
2.71 mL
Type
reactant
Smiles
C(C)(C)(C)O[N+](=O)[O-]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)=O
Step Four
Name
DCM MeOH
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Five
Name
Quantity
592 mg
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Six
Name
DCM MeOH
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
into the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by SiO2 flash column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.